5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
Description
Chemical Structure and Properties 5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one (CAS: 374561-32-7) is a 1,3-diazinan-2-one derivative characterized by a central six-membered diazinane ring substituted with hydroxyl, trifluoromethyl, benzoyl, and 4-hydroxyphenyl groups. Its molecular formula is C₂₀H₁₇F₃N₂O₄, with a molar mass of 430.36 g/mol .
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O4/c19-18(20,21)17(27)13(15(25)11-4-2-1-3-5-11)14(22-16(26)23-17)10-6-8-12(24)9-7-10/h1-9,13-14,24,27H,(H2,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARPOSJFZZXPCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Benzoyl-4-hydroxy-6-(4-hydroxyphenyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A benzoyl group
- Hydroxyphenyl moieties
- A trifluoromethyl group
This unique arrangement contributes to its biological properties, influencing interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Antioxidant Activity : The presence of hydroxy groups enhances the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation.
- Anticancer Properties : Some studies have indicated that the compound may induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antioxidant | DPPH assay | Significant reduction in DPPH radical scavenging activity |
| Study B | Enzyme inhibition | Enzyme kinetics | IC50 values indicate effective inhibition of target enzymes |
| Study C | Anticancer | Cell viability assays | Induced apoptosis in cancer cell lines with IC50 < 10 µM |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study 1 : Investigated its effects on oxidative stress in diabetic rats. Results showed a marked decrease in oxidative markers and improvement in glucose metabolism.
- Case Study 2 : Focused on its anticancer effects in breast cancer models. The compound demonstrated significant tumor growth inhibition and enhanced survival rates in treated groups compared to controls.
- Case Study 3 : Explored its neuroprotective effects in models of neurodegeneration. Findings indicated a reduction in neuronal apoptosis and improved cognitive function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of trifluoromethylated diazinan-2-ones, with structural analogs differing in substituents on the benzoyl and aryl groups. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred physicochemical properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
